Indium(III) perchlorate octahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

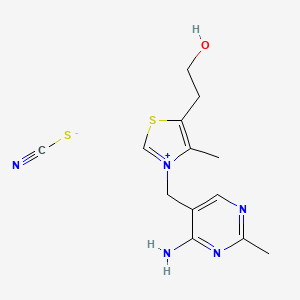

Indium(III) perchlorate octahydrate is a compound with the molecular formula InCl3O12·8H2O and a molecular weight of 557.29 . It appears as white crystals .

Molecular Structure Analysis

Raman and infrared spectroscopic studies have been conducted on aqueous In3+ perchlorate solutions . These studies reveal a strongly polarized mode of medium to strong intensity at 487 cm−1 and two broad, depolarized modes at 420 cm−1 and 306 cm−1 of much lesser intensity .Physical And Chemical Properties Analysis

Indium(III) perchlorate octahydrate forms colorless crystals . It is soluble in water and ethanol . The compound forms a crystallohydrate In(ClO4)3·8H2O, that melts in its own crystallization water at 80°C .科学的研究の応用

Ionic State Studies

Indium Perchlorate is used in the study of the ionic state of Indium in Perchlorate solutions . The formation of a coordination bond between the perchlorate ion and the complexing cation is possible only in acceptor or very weakly donating solvents . The successful synthesis of perchloro-complexes is associated with the use of anhydrous perchloric acid as a reaction medium .

Physicochemical Properties Research

Research into the physicochemical properties of Indium Perchlorate has been conducted . The structure of aqueous solutions of India perchlorates was determined by IR spectroscopy . The structures of trivalent perchlorate India have been established .

Synthesis of Perchloro-complexes

Indium Perchlorate is used in the synthesis of perchloro-complexes . These complexes are synthesized using anhydrous perchloric acid as a reaction medium .

Hydration of Ions

Indium Perchlorate is used to study the hydration of ions . The method of electrical conductivity was carried out in the “In (ClO4)3 - HClO4 - H2O” system .

Solid-Contact Ion-Selective Electrodes (ISEs)

Indium Perchlorate is used in the creation of solid-contact ion-selective electrodes (ISEs) for perchlorate determination . Single-walled carbon nanotubes (SWCNTs) were used as solid-contact material and indium (III) 5, 10, 15, 20- (tetraphenyl) porphyrin chloride (In III -porph) as an ion carrier .

Fireworks and Propellants Analysis

Indium Perchlorate is used in the analysis of fireworks and propellants . The sensor exhibited an improved sensitivity towards ClO4− ions with anionic slope of −56.0 ± 1.1 (R2 = 0.9998) mV/decade over a linear range 1.07 × 10−6 – 1.0 × 10−2 M and detection limit of 1.8 × 10−7 M .

作用機序

Target of Action

Indium perchlorate, also known as Indium(III) perchlorate octahydrate or Indium perchlorate 8-hydrate, is an inorganic compound with the chemical formula In(ClO4)3 . The primary target of indium perchlorate is the iodine transport system in thyrocytes . It acts as an ionic inhibitor, antagonizing iodine transport into thyrocytes and hampering thyroid hormone synthesis .

Mode of Action

Indium perchlorate interacts with its targets by competing with iodine at the basal-lateral membrane site of thyrocytes . The Sodium-Iodine Symporter (NIS), a 13-domain transmembrane channel, regulates iodine entry into thyrocytes by exchanging it with two sodium ions . Indium perchlorate’s interaction with this system inhibits the normal function of iodine transport, thereby affecting thyroid hormone synthesis .

Biochemical Pathways

It is known that the compound’s inhibition of iodine transport disrupts the synthesis of thyroid hormones . This disruption can lead to endocrine effects in humans and biota

Pharmacokinetics

Indium perchlorate is soluble in water and ethanol . It forms a crystallohydrate, In(ClO4)3•8H2O, that melts in its own crystallization water at 80°C . The octahydrate is easily soluble in ethanol and acetic acid . These properties suggest that indium perchlorate can be readily absorbed and distributed in the body.

Result of Action

The primary result of indium perchlorate’s action is the inhibition of iodine fixation, which hampers thyroid hormone synthesis . This can lead to endocrine disruption in humans and biota . Specific molecular and cellular effects may include abnormal development, decreased performance, slow growth rates, and reduced pigmentation .

Action Environment

The action of indium perchlorate can be influenced by various environmental factors. For instance, the compound’s solubility in water allows it to be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes . Additionally, the compound’s action can be influenced by pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration

Safety and Hazards

特性

IUPAC Name |

indium(3+);triperchlorate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.In.8H2O/c3*2-1(3,4)5;;;;;;;;;/h3*(H,2,3,4,5);;8*1H2/q;;;+3;;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOEFBXGBSXJW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H16InO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(III) perchlorate octahydrate | |

Q & A

Q1: What is the structure of Indium Perchlorate and how is it characterized?

A1: Indium Perchlorate, also known as Indium(III) perchlorate octahydrate, commonly exists as a complex with water molecules. Its crystal structure has been determined as In(H2O)63 and In(H2O)63×3H2O []. While its molecular weight can vary depending on the degree of hydration, the anhydrous form has a molecular weight of 451.18 g/mol. Spectroscopic studies, particularly Raman spectroscopy, have been used to investigate the aqueous solutions of Indium Perchlorate. These studies revealed evidence of interaction between Indium (In3+) and sulfate ions (SO42−), suggesting the formation of indium-sulfate complexes [].

Q2: Does Indium Perchlorate form complexes with other ligands besides water?

A3: Yes, research suggests that Indium Perchlorate can form complexes with other ligands. For instance, it readily forms a complex with dimethyl sulfoxide (DMSO). The crystal structure of this complex, [In(Me2SO)6]3+, reveals that the Indium ion is coordinated to six DMSO molecules []. Furthermore, studies suggest the potential formation of mixed ligand complexes involving Indium Perchlorate, hydrochloric acid (HCl), and perchloric acid (HClO4) during solvent extraction processes [].

Q3: What can you tell me about the thermodynamic properties of Indium Perchlorate solutions?

A4: Research has investigated the thermodynamic properties of electrolyte mixtures containing Indium Perchlorate, specifically the system comprising Indium Perchlorate, perchloric acid, and water []. This type of study is crucial for understanding the behavior of the compound in solution and for various applications.

Q4: Are there analytical techniques specific to studying Indium Perchlorate?

A4: While not specific to Indium Perchlorate alone, several analytical techniques are employed to characterize and quantify this compound. These include:

- X-ray crystallography: Used to determine the crystal structure of Indium Perchlorate complexes [, ].

- Raman Spectroscopy: Employed to study the interactions of Indium Perchlorate with other ions in aqueous solutions, such as the formation of indium-sulfate complexes [].

- Electrical Conductivity Measurements: Utilized to investigate the hydration of ions in Indium Perchlorate solutions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。